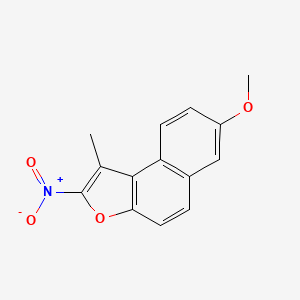

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan

説明

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan, also referred to as R7000, is a synthetic compound belonging to the nitronaphthofuran class. This compound has garnered attention due to its diverse biological activities, including mutagenic and carcinogenic properties. The presence of functional groups such as methoxy and nitro enhances its reactivity, making it a subject of interest in medicinal chemistry and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 243.215 g/mol. Key physical properties include:

- Density : 1.379 g/cm³

- Boiling Point : 420°C at 760 mmHg

- Flash Point : 207.8°C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, predominantly in the areas of mutagenicity and carcinogenicity.

Mutagenicity

This compound has been identified as a potent mutagen. Studies have shown that it induces mutations in various organisms, including bacterial strains such as Salmonella typhimurium and in mammalian cells. The compound's mutagenic effects are linked to the formation of DNA adducts and subsequent disruptions in normal cellular processes.

Table 1: Mutagenic Effects of R7000 in Various Studies

Carcinogenicity

The carcinogenic potential of R7000 has been investigated through long-term studies involving Wistar rats. These studies reported the development of squamous cell carcinoma in the forestomach following oral administration. The compound acts as a locally acting carcinogen, with histological examinations revealing lesions indicative of malignancy after prolonged exposure.

Case Study: Carcinogenicity in Wistar Rats

In a study involving seventy male Wistar rats administered R7000 orally for up to 21 months, significant lesions were observed within one month of treatment. The severity of these lesions increased with dosage, leading to invasive carcinoma in some cases .

The biological activity of this compound is primarily attributed to its metabolic activation within the body, leading to the formation of reactive metabolites that can bind to DNA and induce mutations. The compound's interaction with cellular components triggers oxidative stress responses, particularly noted in studies involving Mycobacterium tuberculosis, where it demonstrated mycobactericidal activity through a unique mechanism involving the SigH stress response .

Comparative Analysis with Related Compounds

The biological activity of R7000 can be compared with other structurally similar compounds within the nitronaphthofuran class.

Table 2: Comparison of Biological Activities

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Nitro-7-methoxynaphtho[2,1-b]furan | Contains nitro group; similar structure | Antimicrobial |

| 7-Hydroxy-1-methyl-naphtho[2,1-b]furan | Hydroxyl instead of methoxy | Antioxidant |

| 5-Nitroindole derivatives | Different nitrogen placement | Antimicrobial |

科学的研究の応用

Antimicrobial Properties

Research indicates that 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan exhibits significant antimicrobial activity. Its structure allows it to interact with microbial cells effectively, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby providing protective effects against cellular damage.

Carcinogenicity Studies

This compound has been extensively evaluated for its carcinogenic potential. In animal studies, it has been shown to induce tumors in the forestomach of rats when administered orally. Histopathological examinations revealed lesions ranging from dysplasia to invasive carcinoma, indicating its role as a locally acting carcinogen .

| Study Type | Findings |

|---|---|

| Long-term Exposure (21 months) | Induced squamous cell carcinoma in Wistar rats |

| Short-term Exposure (6 weeks) | No promoting activity on liver carcinogenesis observed |

Genotoxicity Assessments

The genotoxic effects of this compound have been documented through various studies. It has been shown to cause mutations in bacterial models, specifically affecting the lacI gene in E. coli. The mutagenicity was characterized by base pair substitutions and frameshift mutations, highlighting its potential risks for genetic alterations .

Metabolism Studies

The metabolism of this compound involves oxidative pathways that lead to DNA binding under aerobic conditions. Metabolites such as 7-hydroxy-2-nitronaphtho(2,1-b)furan have been identified through high-performance liquid chromatography (HPLC), providing insights into how this compound interacts at the molecular level .

| Metabolite | Method of Detection |

|---|---|

| 7-Hydroxy-2-nitronaphtho(2,1-b)furan | HPLC analysis |

| 6-Hydroxy-7-methoxy-2-nitronaphtho(2,1-b)furan | UV-visible and NMR spectroscopy |

Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its antioxidant properties. Experimental designs using response surface methodology have optimized formulations for stability and efficacy, demonstrating its potential use in skincare products .

Herbal Medicine Applications

The compound's properties have also been investigated within the context of herbal medicine formulations where it may serve as an active ingredient due to its bioactivity against various skin conditions .

特性

IUPAC Name |

7-methoxy-1-methyl-2-nitrobenzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-8-13-11-5-4-10(18-2)7-9(11)3-6-12(13)19-14(8)15(16)17/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJXXSSTSDKPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C3=C(C=C2)C=C(C=C3)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235650 | |

| Record name | 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86539-71-1 | |

| Record name | 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086539711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。